7-(3-Nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(3-Nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. . The presence of a nitrophenyl group at the 7-position of the triazolopyrimidine ring imparts unique chemical and biological properties to this compound.
Preparation Methods
The synthesis of 7-(3-Nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One efficient method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the use of a tropine-based dicationic molten salt as a catalyst, which also provides high yields under solvent-free conditions or in ethanol as a green solvent . These methods demonstrate the versatility and efficiency of modern synthetic techniques in producing triazolopyrimidine derivatives.
Chemical Reactions Analysis
7-(3-Nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. .
Scientific Research Applications
7-(3-Nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as an anticancer, antiviral, and antibacterial agent. The compound’s ability to inhibit enzymes and interact with biological targets makes it a promising candidate for drug development.
Agriculture: The compound has shown herbicidal and fungicidal activities, making it useful in the development of agrochemicals.
Material Sciences: Its unique chemical properties make it suitable for use in the synthesis of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 7-(3-Nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as cyclic adenosine monophosphate (cAMP) phosphodiesterase, leading to increased levels of cAMP and subsequent biological effects . The compound’s ability to bind to specific receptors and enzymes is crucial for its biological activity.
Comparison with Similar Compounds
7-(3-Nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other triazolopyrimidine derivatives such as:
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Known for its coordination chemistry with metals.
2,3-Diamino-5-aryl-7-(4-nitrophenyl)-1,2,4-triazolo[1,5-a]pyrimidine: . The unique presence of the nitrophenyl group at the 7-position in this compound distinguishes it from other derivatives, contributing to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H7N5O2 |
---|---|
Molecular Weight |
241.21 g/mol |
IUPAC Name |
7-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H7N5O2/c17-16(18)9-3-1-2-8(6-9)10-4-5-12-11-13-7-14-15(10)11/h1-7H |
InChI Key |
YVKUNWYNXIQFGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=NC3=NC=NN23 |
Origin of Product |
United States |
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